molecular formula C24H21FN4O3S B2801083 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048641-77-5

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2801083
CAS No.: 1048641-77-5
M. Wt: 464.52
InChI Key: NDJILFUCNQXNRF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a phenyl ring, a pyrrolidine ring, a sulfonyl group, and a carboxamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole ring, followed by the introduction of the phenyl ring, the sulfonyl group, and the pyrrolidine ring. The final step would likely be the formation of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole ring and the phenyl ring would likely contribute to the compound’s aromaticity, while the sulfonyl group and the carboxamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzimidazole ring could potentially undergo electrophilic substitution reactions, while the sulfonyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would likely be influenced by the presence of the sulfonyl and carboxamide groups, while its melting and boiling points would likely be influenced by the size and complexity of its molecular structure .

Scientific Research Applications

Radiosynthesis and Potential as PET Tracers

The compound N-methyl-(11)C-N-([1,1'-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide and its analog were explored as potential PET tracers for orexin2 receptors. Despite the successful synthesis and high radiochemical purity, PET scans in a rhesus monkey did not show significant tracer retention or brain uptake, indicating these compounds are not suitable for imaging orexin2 receptors (Liu et al., 2012).

Antimicrobial and Anticonvulsant Activities

A study synthesized various substituted compounds, including those with structural similarities to the chemical of interest, to screen for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research highlights the chemical's relevance in developing new bioactive molecules for pharmacological screening (Patel et al., 2009).

PARP Inhibitor Development

In the search for potent poly(ADP-ribose) polymerase (PARP) inhibitors, a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds were developed. One compound demonstrated exceptional potency against the PARP-1 enzyme, suggesting its potential in cancer therapy, particularly in combination with other treatments (Penning et al., 2010).

Synthesis and Antimicrobial Activities

A novel synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was reported, with a focus on its characterization and the exploration of its antimicrobial activities against various bacterial strains. The study contributes to the ongoing research into new antimicrobial agents (Ovonramwen et al., 2021).

Metal Complexes Characterization

Research on the interaction of certain compounds with metals led to the characterization of metal complexes. This study expands the understanding of the compound's versatility in forming complexes with potential applications in materials science and catalysis (Sousa et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would likely involve interacting with a specific biological target in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its potential biological effects .

Future Directions

The future directions for research on this compound could potentially include further studies to better understand its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c25-16-11-13-17(14-12-16)33(31,32)29-15-5-10-22(29)24(30)28-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,11-14,22H,5,10,15H2,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJILFUCNQXNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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